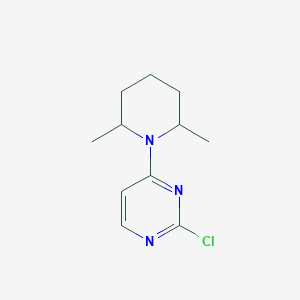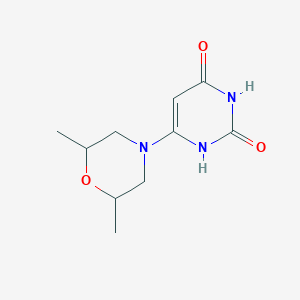
6-(2,6-dimethylmorpholino)pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
6-(2,6-dimethylmorpholino)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H15N3O3 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Facile Construction of Substituted Pyrimido[4,5-d]Pyrimidones
This research discusses the synthesis of pyrimido[4,5-d]pyrimidin-2,4-dione ring systems and their derivatives. These derivatives have potential applications in various scientific fields due to their unique chemical structures (Hamama, Ismail, Al-Saman, & Zoorob, 2012).
Synthesis and Application in Cyclization Reactions
A study explores the synthesis of 6-amino-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione and its reaction with 1,3-diketones. This process leads to the formation of complex pyrimidine derivatives, which can be useful in various scientific and industrial applications (Tsupak, Shevchenko, Pozharskii, & Tkachenko, 2003).
Thermal Ene Reaction Leading to Pyrimido[4,5-b]Azepines
This study focuses on the intramolecular ene reaction of certain pyrimidine-2,4-diones, leading to the formation of pyrimido[4,5-b]azepine derivatives. These derivatives can have significant implications in medicinal chemistry and other research fields (Inazumi, Harada, Mizukoshi, Kuroki, Kakehi, & Noguchi, 1994).
Photophysical Properties and pH-Sensing Application
A study on pyrimidine-phthalimide derivatives reveals their potential as solid-state fluorescence emitters and colorimetric pH sensors. These applications are crucial in various research domains, including materials science and sensor technology (Yan, Meng, Li, Ge, & Lu, 2017).
Synthesis of Dihydrofuropyrido[2,3-d]Pyrimidines
The synthesis of dihydrofuropyrido[2,3-d]pyrimidines via an organocatalyst assisted domino Knoevenagel condensation–Michael addition–cyclization is explored in this research. Such compounds can be valuable in the development of new pharmaceuticals or as intermediates in organic synthesis (Ahadi, Kamranifard, Armaghan, Khavasi, & Bazgir, 2014).
Molecular Structures and Crystal Structures
A study analyzing the molecular and crystal structures of certain pyrido[2,3-d]pyrimidine-2,4-diones highlights the diverse hydrogen bonding and pi-pi stacking interactions. These interactions are significant in understanding the properties of such compounds for potential scientific applications (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009).
Multi-Component Synthesis of Pyrimido[4,5-d]Pyrimidine-2,4-Diones
This research presents a method for synthesizing new pyrimido[4,5-d]pyrimidine-2,4-dione derivatives. Such methods are crucial for producing compounds that can have varied applications, including in drug development and materials science (Bazgir, Dabiri, Azimi, & Arvinnezhad, 2008).
Computational Study for Optical and Drug Discovery Applications
A computational study of pyrimidine-based bis-uracil derivatives highlights their potential in optical, nonlinear optical, and drug discovery applications. Such studies are fundamental in predicting the properties of new compounds for scientific research (Mohan, Choudhary, Kumar, Muhammad, Das, Singh, Al‐Sehemi, & Kumar, 2020).
Mécanisme D'action
Target of Action
Similar compounds such as pyrimido[4,5-d]pyrimidines have been found to inhibit enzymes like phosphodiesterase, dihydrofolate reductase, raf kinase, and p38 protein kinase .
Mode of Action
It’s structurally similar compounds, pyrimido[4,5-d]pyrimidines, are known to interact with their targets by binding to the active sites of the enzymes, thereby inhibiting their function .
Biochemical Pathways
Similar compounds have been found to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects .
Analyse Biochimique
Biochemical Properties
6-(2,6-dimethylmorpholino)pyrimidine-2,4(1H,3H)-dione has been studied for its role in biochemical reactions, particularly its antimicrobial activity. This compound interacts with various enzymes and proteins, inhibiting their function and thereby exerting its antimicrobial effects. For instance, it has shown activity against Bacillus subtilis (Gram-positive), Pseudomonas aeruginosa (Gram-negative), and Streptomyces species (Actinomycetes) . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, inhibiting their catalytic activity and thus preventing the growth of these microorganisms.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been explored in several studies. This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival . Additionally, this compound can induce apoptosis in cancer cells, thereby reducing tumor growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes, inhibiting their function and thereby disrupting essential biochemical pathways. For instance, it has been shown to inhibit the activity of fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival . By inhibiting these receptors, this compound can effectively reduce cell growth and induce apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its antimicrobial and anticancer properties over extended periods . Its degradation products may exhibit different biological activities, which need to be further investigated.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert its antimicrobial and anticancer effects without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, including damage to healthy tissues and organs . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . For instance, it has been shown to inhibit specific enzymes involved in nucleotide synthesis, thereby disrupting DNA replication and cell division .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its biological activity . Studies have shown that this compound can be efficiently transported into cells, where it accumulates in specific compartments to exert its effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression . The precise localization of this compound is essential for understanding its mechanism of action and therapeutic potential.
Propriétés
IUPAC Name |
6-(2,6-dimethylmorpholin-4-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-6-4-13(5-7(2)16-6)8-3-9(14)12-10(15)11-8/h3,6-7H,4-5H2,1-2H3,(H2,11,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFIFRASDKLJQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


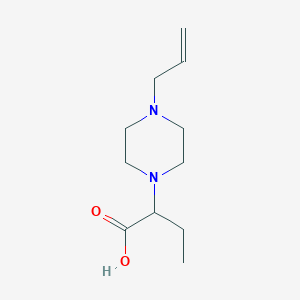

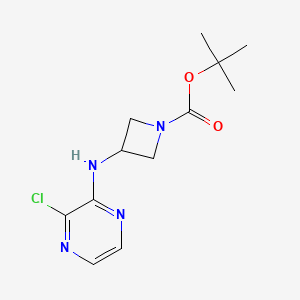
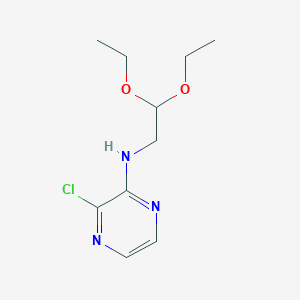
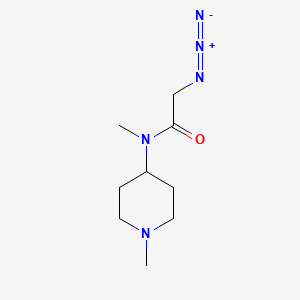
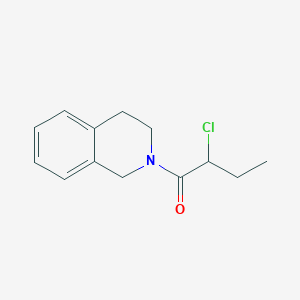
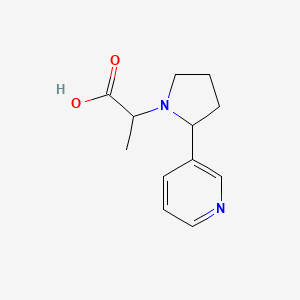

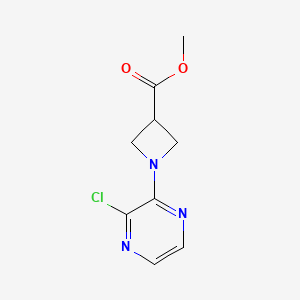
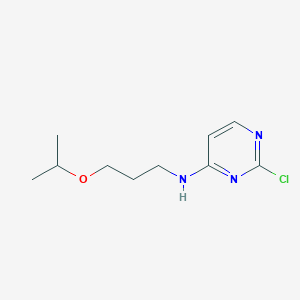
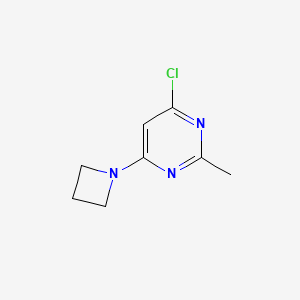
![3-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B1479205.png)
